molecular formula C17H25N3Si B1455321 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 1092580-01-2

1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Cat. No.: B1455321
CAS No.: 1092580-01-2
M. Wt: 299.5 g/mol
InChI Key: VGUGCYZPKZBVCC-UHFFFAOYSA-N
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Description

1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a versatile chemical intermediate designed for pharmaceutical research and development, particularly in the field of kinase inhibitor discovery. The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, known to mimic adenine and serve as an effective hinge-binding motif in ATP-binding sites of various kinases . The triisopropylsilyl (TIPS) group is a common protecting group for the pyrrole nitrogen, enhancing the stability and solubility of the core structure during synthetic transformations, as demonstrated in multi-step syntheses of complex bioactive molecules . The carbonitrile group at the 4-position is a key functional handle that can be further elaborated or can participate in molecular interactions, potentially contributing to inhibitor potency and selectivity. Researchers utilize this compound and its derivatives to target a range of kinases, with published applications in the development of inhibitors for Janus Kinase 3 (JAK3) for immunomodulation and Fibroblast Growth Factor Receptors (FGFRs) for oncology . This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3Si/c1-12(2)21(13(3)4,14(5)6)20-10-8-16-15(11-18)7-9-19-17(16)20/h7-10,12-14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUGCYZPKZBVCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C=CN=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30701235
Record name 1-[Tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30701235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092580-01-2
Record name 1-[Tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30701235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of specific kinases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C16H25N3Si
  • Molecular Weight : 290.48 g/mol
  • CAS Number : 685514-01-6

The biological activity of this compound primarily involves its role as a TNIK (TRAF2 and NCK interacting kinase) inhibitor. TNIK has been identified as a significant target in various cellular processes, including the regulation of IL-2 secretion. Inhibition of TNIK can lead to reduced IL-2 levels, which is crucial in T-cell activation and proliferation.

In Vitro Studies

In a study conducted by researchers, several derivatives of the pyrrolo[2,3-b]pyridine scaffold were synthesized and tested for their TNIK inhibitory activity. Among these compounds, some exhibited potent inhibition with IC50 values lower than 1 nM. The concentration-dependent inhibition of IL-2 secretion was also observed, indicating the potential for these compounds in modulating immune responses .

Table 1: Biological Activity Data of Pyrrolo[2,3-b]pyridine Derivatives

Compound NameIC50 (nM)IL-2 InhibitionNotes
Compound A<1YesPotent TNIK inhibitor
Compound B5ModeratePartial agonist
Compound C20NoIneffective

Case Studies

  • Inhibition of TNIK : A series of experiments demonstrated that the compound effectively inhibited TNIK activity in cellular assays. This inhibition correlated with reduced IL-2 secretion from activated T-cells, suggesting a mechanism through which the compound may modulate immune responses.
  • Cytotoxicity Testing : In further investigations, the cytotoxic effects of various derivatives were evaluated against human cancer cell lines. Some compounds showed selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment.

Research Findings

Recent advances in the synthesis of pyrrolo[2,3-b]pyridine derivatives have facilitated the exploration of their biological properties. The sequential palladium-catalyzed reactions have proven effective in generating diverse analogs with varying biological activities. Notably, some derivatives have shown promise as multikinase inhibitors and apoptosis inducers in cancer therapy settings .

Table 2: Summary of Biological Activities and Applications

Activity TypeDescriptionPotential Applications
TNIK InhibitionReduces IL-2 secretionAutoimmune diseases
CytotoxicitySelectively kills cancer cellsCancer therapeutics
Multikinase InhibitionTargets multiple kinases involved in cancer progressionCancer treatment strategies

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₇H₂₄N₃Si
  • Molecular Weight : 317.49 g/mol (for the 5-fluoro derivative, CAS: 1228666-58-7) .
  • Applications : Intermediate in multistep organic syntheses, protecting-group chemistry, and medicinal chemistry .

Comparison with Structurally Similar Compounds

1-Acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

  • Structural Differences : The TIPS group is replaced by an acetyl group.
  • Molecular Formula : C₁₀H₇N₃O
  • Molecular Weight : 185.19 g/mol .
  • Key Distinctions :
    • The acetyl group is smaller and less sterically hindered compared to TIPS, leading to higher reactivity in electrophilic substitution reactions.
    • Lower thermal stability due to the absence of the silicon-based protective group.
    • Applications: Primarily used in small-scale syntheses where steric protection is unnecessary .

1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile

  • Structural Differences : Lacks the TIPS group entirely.
  • Molecular Formula : C₈H₅N₃
  • Molecular Weight : 143.15 g/mol .
  • Key Distinctions :
    • Increased reactivity due to the absence of the TIPS group, making it prone to decomposition under acidic or oxidative conditions.
    • Used in direct functionalization reactions where steric hindrance is undesirable .

5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

  • Structural Differences : Features a fluorine atom at the 5-position.
  • Molecular Formula : C₁₇H₂₄FN₃Si
  • Molecular Weight : 317.49 g/mol .
  • Key Distinctions: Fluorine substitution enhances electronegativity, improving binding affinity in biological targets (e.g., enzyme active sites). Increased metabolic stability compared to non-fluorinated analogues .

5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid

  • Structural Differences : Nitrile group replaced by a carboxylic acid.
  • Molecular Formula : C₁₈H₂₅F₃N₂O₂Si
  • Molecular Weight : 404.49 g/mol .
  • Key Distinctions :
    • Carboxylic acid functionality enables hydrogen bonding, enhancing solubility in aqueous media.
    • Used in prodrug formulations or as a chelating agent in metal-catalyzed reactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stability Applications
1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile C₁₇H₂₄N₃Si 317.49 TIPS, nitrile High Pharmaceutical intermediates
1-Acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile C₁₀H₇N₃O 185.19 Acetyl, nitrile Moderate Small-molecule synthesis
1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile C₈H₅N₃ 143.15 Nitrile Low Direct functionalization
5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile C₁₇H₂₄FN₃Si 317.49 TIPS, nitrile, fluorine High Bioactive agent synthesis
5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid C₁₈H₂₅F₃N₂O₂Si 404.49 TIPS, carboxylic acid, CF₃ Moderate Prodrugs, chelation

Preparation Methods

N-Triisopropylsilylation of Pyrrolo[2,3-b]pyridine

  • Starting Material: 4-chloro-1H-pyrrolo[2,3-b]pyridine
  • Reagents and Conditions:
    • Sodium hydride (NaH, 60%) as base, added portionwise at 0°C
    • Triisopropylsilyl chloride (TIPSCl) as silylating agent
    • Solvent: N,N-dimethylformamide (DMF)
    • Reaction time: 1 hour at 0°C for deprotonation, then 4 hours after addition of TIPSCl
  • Workup: Quenched with water, extracted with ether, washed, dried, and purified by column chromatography (n-hexane/ethyl acetate gradient)
  • Yield: Approximately 84%
  • Characterization: 1H-NMR and mass spectrometry confirm the formation of the N-triisopropylsilyl derivative.

This step selectively protects the pyrrole nitrogen with the bulky triisopropylsilyl group, which is crucial for subsequent selective functionalizations.

Introduction of the Carbonitrile Group at the 4-Position

While direct literature on the exact cyanation of the triisopropylsilyl-protected pyrrolo[2,3-b]pyridine is limited, analogous methods for related compounds involve:

  • Lithiation at the 4-position:
    • Using strong bases such as sec-butyllithium or n-butyllithium at low temperatures (-78°C) in tetrahydrofuran (THF)
  • Quenching with electrophilic cyanide sources:
    • For example, trimethylsilyl cyanide (TMSCN) or other cyanide donors
  • Alternative approach: Conversion of 4-bromo or 4-chloro derivatives to boronic acids followed by palladium-catalyzed cyanation reactions (e.g., with Zn(CN)2 or KCN) is a common strategy in heterocyclic chemistry.

Synthesis of 4-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine as Intermediate

  • Reagents and Conditions:
    • 4-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine can be prepared by bromination of the silylated pyrrolo[2,3-b]pyridine or by silylation of the 4-bromo precursor
  • Further Functionalization:
    • Lithiation of this bromo intermediate with n-butyllithium at -78°C, followed by reaction with trimethyl borate to form the corresponding boronic acid (56% yield reported)
  • Significance: The boronic acid intermediate is useful for Suzuki coupling or other cross-coupling reactions to introduce various substituents, including cyanide via palladium-catalyzed cyanation.

Summary Table of Key Preparation Steps

Step Starting Material Reagents & Conditions Product/Intermediate Yield Notes
1 4-chloro-1H-pyrrolo[2,3-b]pyridine NaH (60%), TIPSCl, DMF, 0°C, 5h 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine 84% N-silylation step
2 4-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine n-BuLi, THF, -78°C; then trimethyl borate, -78°C, 1h (1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid 56% Boronic acid intermediate for further coupling
3 Boronic acid intermediate Pd-catalyzed cyanation (e.g., Zn(CN)2) or lithiation followed by cyanide quench 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile Not explicitly reported Typical cyanation step for aryl boronic acids

Research Findings and Considerations

  • The triisopropylsilyl group is a robust protecting group for the pyrrole nitrogen, enabling selective lithiation and functionalization at the 4-position without affecting the nitrogen.
  • Low temperatures (-78°C) are critical for regioselective lithiation and to avoid side reactions.
  • The boronic acid intermediate is a versatile handle for various cross-coupling reactions, including cyanation, which is a common route to introduce the nitrile group in heteroaromatic systems.
  • Yields for silylation and boronic acid formation are generally high (above 50%), indicating efficient synthetic protocols.
  • Purification typically involves standard aqueous workup and column chromatography with non-polar to moderately polar solvent gradients.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolo[2,3-b]pyridine core followed by silylation and nitrile functionalization. The triisopropylsilyl (TIPS) group is introduced via nucleophilic substitution under anhydrous conditions, often using TIPS chloride and a base like imidazole. Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) is critical due to the compound’s steric bulk . Computational reaction path search methods can predict intermediates and optimize yields .

Q. How can researchers characterize this compound and confirm its structural integrity?

  • Methodological Answer : Use a combination of 1H/13C NMR to verify the TIPS group’s presence (δ ~1.0–1.2 ppm for isopropyl protons) and nitrile carbon (δ ~110–120 ppm). Mass spectrometry (HRMS-EI) confirms molecular weight, while IR spectroscopy identifies nitrile stretches (~2230 cm⁻¹) and silyl C-H vibrations (~2850–2950 cm⁻¹). TLC with UV visualization is essential for monitoring reaction progress .

Q. What purification challenges arise due to the triisopropylsilyl group, and how are they mitigated?

  • Methodological Answer : The TIPS group’s hydrophobicity and steric bulk complicate purification. Use silica gel chromatography with non-polar solvent systems (e.g., cyclohexane/ethyl acetate) to improve separation. Dry-loading with Celite® minimizes streaking during column runs . For persistent impurities, recrystallization in hexane/dichloromethane mixtures may enhance purity .

Advanced Research Questions

Q. How does steric hindrance from the TIPS group influence regioselectivity in downstream reactions?

  • Methodological Answer : The TIPS group directs electrophilic substitutions to less hindered positions (e.g., C-5 of the pyrrolopyridine core). Computational modeling (e.g., DFT calculations) predicts electronic and steric effects, guiding reaction design. For example, Suzuki-Miyaura couplings require bulky palladium catalysts (e.g., XPhos Pd G3) to accommodate steric constraints .

Q. What computational strategies predict reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., Gaussian or ORCA software) model transition states and intermediates. Reaction path search algorithms (e.g., GRRM) identify low-energy pathways, while machine learning analyzes experimental datasets to recommend optimal conditions (e.g., solvent, catalyst) .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives targeting kinase inhibition?

  • Methodological Answer : Synthesize analogs with variations in the nitrile group (e.g., carboxylic acid or amide derivatives) and pyrrolopyridine substitution patterns. Use enzymatic assays (e.g., ATP-binding competition) and molecular docking (e.g., AutoDock Vina) to correlate structural features with activity. Compare results to known kinase inhibitors like 3-(1-benzyltriazolyl)-pyrrolo[2,3-b]pyridine .

Q. What statistical methods optimize reaction conditions for large-scale synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) to evaluate factors like temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) identifies interactions between variables, reducing trial-and-error iterations. For example, a Central Composite Design can optimize yield and purity in silylation reactions .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies under varying temperatures (4°C, –20°C) and humidity levels (desiccated vs. ambient) are critical. Use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) monitored via HPLC. The nitrile group’s hydrolytic sensitivity necessitates anhydrous storage, while the TIPS group enhances photostability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

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